molecular formula C22H21F3N2O4S B8069036 Esaxerenone CAS No. 880780-76-7

Esaxerenone

Cat. No. B8069036
CAS RN: 880780-76-7
M. Wt: 466.5 g/mol
InChI Key: NOSNHVJANRODGR-UHFFFAOYSA-N
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Description

Esaxerenone is under investigation in clinical trial NCT02722265 (Long-term Study of CS-3150 as Monotherapy or in Combination With Other Antihypertensive Drug in Japanese Patients With Essential Hypertension).

Scientific Research Applications

  • Treatment of Hypertension : Esaxerenone has been approved in Japan for treating hypertension, based on positive results from a phase III trial (Duggan, 2019). It's shown to be effective as mono or combination therapy with other antihypertensive drugs in patients with essential hypertension (Rakugi et al., 2019).

  • Diabetic Nephropathy : this compound has demonstrated efficacy in treating type 2 diabetes with microalbuminuria, showing a significant reduction in urinary albumin-to-creatinine ratio (Ito et al., 2019). This suggests potential kidney-protective effects in diabetic patients.

  • Pharmacokinetics and Metabolism : In-depth pharmacokinetic studies have shown that this compound is metabolized through various pathways, including oxidation, glucuronidation, and hydrolysis, with limited drug-drug interaction potential (Yamada et al., 2018).

  • Chronic Kidney Disease : Research indicates that this compound, apart from its antihypertensive effect, may offer renoprotection in patients with chronic kidney disease (Wan, Rahman, & Nishiyama, 2020).

  • Drug-Drug Interaction Risk : Studies assessing the drug-drug interaction risk of this compound suggest a low potential due to the offset of inhibition and induction effects, particularly in the intestine (Yamada et al., 2020).

  • Cardioprotective Effects : this compound has shown potential in mitigating cardiac dysfunction in animal models of salt-induced myocardial injury, suggesting cardioprotective effects (Rahman et al., 2021).

  • Impact on Vasoreactivity : A study on type 2 diabetic rats indicated that this compound can ameliorate endothelial function through increased signaling of endothelium-derived hyperpolarizing factor and suppressed signaling of endothelium-derived contracting factor (Matsumoto et al., 2022).

properties

IUPAC Name

1-(2-hydroxyethyl)-4-methyl-N-(4-methylsulfonylphenyl)-5-[2-(trifluoromethyl)phenyl]pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2O4S/c1-14-18(21(29)26-15-7-9-16(10-8-15)32(2,30)31)13-27(11-12-28)20(14)17-5-3-4-6-19(17)22(23,24)25/h3-10,13,28H,11-12H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSNHVJANRODGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)CCO)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601336896
Record name Esaxerenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1632006-28-0
Record name Esaxerenone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1632006280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Esaxerenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15207
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Esaxerenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESAXERENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N62TGJ04A1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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